(1R)-1-phenylethanamine

Biocatalysis Enzyme Kinetics Chiral Amine Synthesis

Researchers requiring enantiopure (R)-amine for chiral resolution face project failure when substituting racemate or (S)-enantiomer-incorrect stereochemistry can yield inactive or toxic pharmaceutical intermediates. (1R)-1-Phenylethanamine (CAS 3886-69-9) is the validated solution: • Benchmark (R)-selective transaminase performance with Km 5.13 ± 0.45 mM for enzyme screening. • Deploy as a cost-effective resolving agent for racemic acid resolution via diastereomeric salt crystallization. • Proven chiral auxiliary for stereoselective C-N bond formation in complex drug intermediate synthesis. Bulk quantities available for industrial-scale chiral resolutions.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
CAS No. 3886-69-9
Cat. No. B022558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-phenylethanamine
CAS3886-69-9
Synonyms(αR)-α-Methyl-benzenemethanamine;  (+)-α-Phenethylamine;  (R)-1-Amino-1-phenylethane;  (R)-1-phenethylamine
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N
InChIInChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/t7-/m1/s1
InChIKeyRQEUFEKYXDPUSK-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-1-Phenylethanamine: Specifications & Overview


(1R)-1-Phenylethanamine (CAS 3886-69-9), also known as (R)-(+)-α-methylbenzylamine or (R)-(+)-1-phenylethylamine, is a primary chiral amine with molecular formula C₈H₁₁N and molecular weight 121.18 g/mol [1]. It exists as a clear, colorless liquid with a boiling point of 187–189°C at atmospheric pressure [2], a density of approximately 0.95 g/cm³ at 20°C , and specific optical rotation values ranging from +37° to +41° (neat) . It is the (R)-enantiomer of 1-phenylethanamine [3], a chiral building block indispensable in asymmetric synthesis and pharmaceutical manufacturing, and finds direct application as a resolving agent, chiral auxiliary, and key intermediate in the synthesis of enantiomerically pure compounds .

Chiral building block for asymmetric synthesis
Resolving agent for racemic acid separation
Chiral auxiliary for stereoselective C–N bond formation
Enantiopure reference for chiral HPLC method development

Why (1R)-1-Phenylethanamine Cannot Be Replaced


In chiral chemistry, substituting (1R)-1-phenylethanamine with its racemate or (1S)-enantiomer is not functionally equivalent and will lead to failure in stereoselective applications. Enantiomers, while possessing identical physical properties, exhibit dramatically different biological and chemical behaviors in chiral environments [1]. For example, (R)- and (S)-1-phenylethanamine form distinct diastereomeric salts, which are the basis for chiral resolution and enantiomeric purity determination [2]. Using the incorrect enantiomer will not only fail to resolve a target racemate but can also produce the wrong stereoisomer of a pharmaceutical intermediate, leading to an inactive or even toxic final product [3]. The quantitative differences in enzyme kinetics, crystal packing, and analytical performance detailed below provide a rigorous, data-driven justification for the procurement of the specific (R)-enantiomer over generic alternatives.

Target
Substitute
Risk
(1R)-1-Phenylethanamine
(1S)-enantiomer or racemate
Stereochemical outcome may shift to undesired enantiomer
(1R)-1-Phenylethanamine
(1S)-enantiomer or racemate
Diastereomeric salt resolution may not achieve desired purification
(1R)-1-Phenylethanamine
(1S)-enantiomer or racemate
Chiral HPLC retention and selectivity may differ, altering method performance

(1R)-1-Phenylethanamine: Differentiation Evidence


MagAT Transaminase Affinity for (R)-Amine

The novel (R)-selective amine transaminase MagAT exhibits a high substrate affinity for (R)-1-phenylethan-1-amine, as quantified by its Michaelis constant. This kinetic parameter is critical for evaluating the efficiency of an enzymatic process, with a lower Kₘ indicating higher affinity [1].

MagAT Substrate Affinity
Head-to-head
Km = 5.13 ± 0.45 mM (amine) vs 3.73 ± 0.34 mM (pyruvate)
Supports substrate affinity comparison for (R)-selective transaminase engineering
Assay: MagAT, pH 7.0, 40 °C
Biocatalysis Enzyme Kinetics Chiral Amine Synthesis

Diastereomeric Resolution with (R)-Mandelic Acid

The efficient resolution of racemic 1-phenylethylamine on an industrial scale relies on the differential solubility of diastereomeric salts formed with enantiopure resolving agents. Specifically, the salt formed from (R)-1-phenylethylamine and (R)-mandelic acid is less soluble than the salt formed from (S)-1-phenylethylamine and (R)-mandelic acid, enabling the separation and purification of the desired enantiomer [1].

Diastereomeric Salt Resolution
Class-level
(R)-amine + (R)-mandelic acid forms less-soluble salt, enabling separation from (S)-enantiomer
Underpins industrial-scale chiral purification via crystallization
Absolute solubility values not reported in source
Crystallography Chiral Resolution Process Chemistry

Enantioseparation on Pyridino-Crown Ether CSP

The enantioseparation of 1-phenylethylamine enantiomers has been systematically studied using a pyridino-18-crown-6 ether-based chiral stationary phase (CSP). Among a panel of primary aralkylamines, 1-phenylethylamine achieved the best enantioseparation, demonstrating the highest enantioselectivity on this specific CSP [1].

Enantioseparation on Crown Ether CSP
Reported
Ranked highest among 6 tested aralkylamines on pyridino-18-crown-6 CSP
Supports reference standard suitability for chiral HPLC method development
Qualitative ranking; mobile phase optimized per analyte
Chiral Chromatography Analytical Chemistry Enantiomeric Purity

Chiral Auxiliary in Enamine Formation

Chiral α-methylbenzylamines, including (R)-(+)-α-methylbenzylamine, are frequently employed as chiral auxiliaries in asymmetric C–N bond formation. A specific example is its use in the formation of enamine 8, a key intermediate in the asymmetric synthesis of a new helix-forming β-amino acid [1].

Chiral Auxiliary in Enamine Synthesis
Class-level
Forms enamine 8 with high stereocontrol in asymmetric β-amino acid synthesis
Demonstrates enantiomer-specific role in stereoselective C–N bond formation
Reaction-specific outcome
Asymmetric Synthesis Chiral Auxiliary Methodology

Purity & Enantiomeric Excess Specifications

Procurement decisions for (R)-(+)-1-phenylethylamine hinge on the required level of chemical purity and enantiomeric excess (ee). Reputable suppliers offer distinct grades, with specifications directly impacting the success of sensitive applications. For instance, Sigma-Aldrich offers a 'for synthesis' grade with a chemical purity of ≥99.0% (GC) and a 'ChiraSelect' grade with the same chemical purity but a guaranteed ee of ≥98.0% . TCI Chemicals provides a grade with >99.0% chemical purity (GC) and a minimum optical purity of 97.0% ee . These quantitative thresholds differentiate products for different uses; for example, a lower ee grade might suffice for routine resolution, while high-ee material is mandatory for analytical standard preparation or enantioselective catalysis.

Purity & Enantiomeric Excess
Specification review
ChiraSelect grade: purity ≥99.0% (GC), ee ≥98.0%
Enables grade selection based on required enantiomeric excess for application
Supplier COA specifications
Procurement Quality Control Specifications

(1R)-1-Phenylethanamine: Validated Applications


(R)-Selective Amine Biocatalysis

Use as a substrate for screening and characterizing novel (R)-selective transaminases like MagAT. The quantitative Kₘ value (5.13 ± 0.45 mM) provides a benchmark for evaluating enzyme performance and optimizing bioprocesses for the production of enantiopure (R)-amines [1].

Chiral HPLC Method Development Standard

Serve as a model analyte for developing and validating chiral HPLC methods. Its documented superior enantioseparation on pyridino-crown ether-based CSPs [2] makes it an ideal probe for assessing new chiral stationary phases and optimizing separation conditions for primary amines.

Industrial-Scale Resolution of Racemic Acids

Deploy as a cost-effective resolving agent in the industrial resolution of racemic acids via diastereomeric salt crystallization. Its established, differential crystallization behavior with mandelic acid [3] underpins a robust and scalable process for obtaining high-optical-purity material.

Chiral Auxiliary for Enantiopure Synthesis

Incorporate as a chiral auxiliary in the asymmetric synthesis of pharmaceutical intermediates, as demonstrated in the stereoselective formation of enamines [4]. This application leverages its ability to control stereochemistry in C–N bond-forming reactions, a critical step in constructing complex drug molecules.

Application
Selection Property
Validation Focus
(R)-Selective amine biocatalysis
Substrate affinity profile for transaminase screening
Enantiomer-specific enzyme kinetics
Chiral HPLC method development
Enantioseparation ranking on CSPs
Retention and selectivity in chiral chromatography
Industrial-scale chiral resolution
Diastereomeric salt crystallization profile
Resolution efficiency and optical purity yield
Chiral auxiliary in asymmetric synthesis
Diastereocontrol in C–N bond formation
Stereochemical outcome and ee of products

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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